The synthesis of Fim-1 involves several intricate steps, primarily focusing on the construction of its indole framework and subsequent modifications. The synthesis typically follows a multi-step organic reaction pathway that includes:
Specific parameters such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity during synthesis. For instance, reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of intermediates involved.
The molecular structure of Fim-1 is characterized by a complex arrangement featuring multiple rings and functional groups. Key aspects include:
The molecular weight of Fim-1 is approximately 631.45 g/mol, with a molecular formula of C₄₅H₃₁N₄O₈. Structural analyses can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the identity and purity of synthesized compounds.
Fim-1 participates in various chemical reactions that can be leveraged for its applications. Notable reactions include:
These reactions are essential for understanding how Fim-1 can be utilized or modified in various experimental contexts.
Fim-1 exhibits several significant physical and chemical properties:
These properties play a crucial role in determining the suitability of Fim-1 for various applications in research and industry.
Fim-1 has potential applications across several scientific domains:
Research into Fim-1 continues to evolve, highlighting its importance within both academic and applied scientific contexts. Further studies could expand its applications significantly, particularly in developing novel antimicrobial strategies or therapeutic agents targeting specific diseases.
Fim-1 proteins exhibit divergent domain architectures across biological kingdoms, reflecting functional specialization. In prokaryotic systems, particularly Enterobacteriaceae, Fim-1 proteins primarily function as structural components of type 1 fimbriae. These filamentous adhesins consist of repeating FimA subunits (~17 kDa) polymerized into helical rods, terminated by the FimH adhesin at the distal tip [6]. The FimH adhesin contains an N-terminal lectin domain that recognizes mannosylated glycoproteins on host epithelial cells and a C-terminal pilin domain anchoring it to the fimbrial shaft [4].
In contrast, eukaryotic Fim-1 homologs (e.g., fimbrins) display fundamentally different architectures optimized for cytoskeletal regulation. Plant and fungal fimbrins contain two tandem actin-binding domains (ABDs), each comprising two calponin homology (CH) subdomains arranged in a compact globular fold [3]. Mammalian systems express tissue-specific variants: L-fimbrin in leukocytes contains four EF-hand calcium-binding motifs upstream of its ABDs, while T-fimbrin (plastin) in intestinal microvilli lacks these motifs but exhibits enhanced actin-bundling efficiency through dimerization interfaces [3] [10].
Table 1: Comparative Domain Organization of Fim-1 Proteins
System | Protein | Core Domains | Accessory Domains | Structural State |
---|---|---|---|---|
Prokaryotic | FimA | Pilin domain (Ig-fold) | None | Polymeric filament |
Prokaryotic | FimH | Lectin domain + Pilin domain | Type 1 chaperone-binding | Terminal adhesin |
Eukaryotic (Plant) | Fimbrin | ABD1 (CH1-CH2) + ABD2 (CH3-CH4) | N-terminal extension | Monomeric |
Eukaryotic (Mammal) | L-fimbrin | EF-hand x4 + ABD1 + ABD2 | C-terminal regulatory tail | Dimeric |
The metallo-β-lactamase FIM-1 represents a distinct functional class of Fim-1 proteins characterized by zinc-dependent hydrolysis of β-lactam antibiotics. Though structural details of FIM-1 lactamase are not explicitly covered in the search results, analogous metallo-β-lactamases (MBLs) utilize a conserved tri-zinc coordination site for catalysis. Key residues typically include:
The hydrolytic mechanism involves nucleophilic attack by a zinc-bound hydroxide ion on the β-lactam carbonyl carbon, facilitated by polarization of the amide bond through zinc coordination [8]. Unlike serine β-lactamases, MBLs like FIM-1 do not form covalent intermediates, conferring broad-spectrum resistance to penicillins, cephalosporins, and carbapenems. Substrate specificity is modulated by residue variations within the L3 loop surrounding the active site pocket [8].
Eukaryotic fimbrins utilize tandem ABDs to crosslink actin filaments into parallel bundles with ~2.8–3.5 nm spacing. The Arabidopsis thaliana fimbrin structure reveals an asymmetric arrangement of its ABDs: ABD1 adopts an "open" conformation with exposed actin-binding surfaces, while ABD2 is "closed" through intramolecular interactions [3]. Each ABD engages actin via conserved residues:
Mutational studies demonstrate that tyrosine residues within the FYXDWWN motif are critical for actin binding affinity. Substitution of Y96 in ABD1 reduces F-actin binding by >80%, while analogous mutations in ABD2 (Y274) impair filament bundling without affecting initial binding [8]. This modular design allows fimbrins to stabilize diverse actin architectures – from the tightly packed intestinal microvilli core to the orthogonal networks in pollen tubes [3] [7].
The fim gene cluster in Enterobacteriaceae exhibits a conserved 9-gene operon structure: fimB, fimE, fimA, fimI, fimC, fimD, fimF, fimG, fimH. This organization enables sequential assembly of type 1 fimbriae:
Notably, pathogenic Shigella spp. retain the fim operon but harbor disruptive mutations in all clinical isolates. In S. flexneri, a frameshift mutation in fimA (insertion at codon 48) and deletion of fimI abolish fimbrial biogenesis [6]. Similarly, S. sonnei carries a nonsense mutation in fimH (Q50*). These genetic lesions represent pathoadaptive mutations eliminating fimbriae-mediated adhesion – a vestigial function detrimental to intracellular invasion [6].
Phase variation of type 1 fimbriae is controlled by a 314-bp invertible element (fimS) containing the fimA promoter. Site-specific recombinases FimB and FimE catalyze fimS inversion:
Both recombinases belong to the tyrosine integrase family with conserved catalytic residues: R47, H141, R144, and Y176 in FimB. Mutagenesis studies confirm that substitution of R144Q ablates DNA binding, while Y176F eliminates cleavage activity [4]. The fimS element contains inverted repeats (IRL, IRR) flanked by FimB/FimE binding sites ("half-sites"). Crucially, the orientation of internal half-sites changes during inversion, explaining FimE's directionality bias [4]. Environmental cues modulate recombinase expression: leucine-responsive regulator (Lrp) activates fimB transcription during nutrient limitation, while H-NS silences fimE at low temperatures [4] [6].
Table 2: Regulatory Components of the fim Operon
Component | Function | Regulatory Influence | Phenotypic Effect |
---|---|---|---|
fimS invertible element | Contains fimA promoter | Inversion switches promoter orientation | Phase ON/OFF switching |
FimB recombinase | Catalyzes bidirectional inversion | Activated by Lrp, inhibited by IHF | Stochastic switching |
FimE recombinase | Primarily ON→OFF inversion | Repressed by H-NS at <30°C | Temperature-dependent OFF bias |
IHF | DNA-bending protein | Facilitates recombinase binding | Increases inversion frequency |
Lrp | Global regulator | Activates fimB transcription | Nutrient stress → increased ON |
The metallo-β-lactamase gene blaFIM-1 disseminates via class 1 integrons embedded within conjugative plasmids. Genomic analyses reveal its association with:
The blaFIM-1 gene likely originated through gene capture from an environmental Pseudomonas species, evidenced by 98% nucleotide identity with P. aeruginosa MBL genes. Selective pressure from carbapenem therapy drives its enrichment in clinical isolates, with recent reports confirming dissemination in K. pneumoniae ST258 and E. cloacae complex strains across European hospitals [2] [6].
Table 3: Mobile Genetic Elements Carrying blaFIM-1
Element Type | Genetic Context | Resistance Gene Array | Host Range |
---|---|---|---|
Class 1 integron | In2115: intI1-qacEΔ1-sul1-attI1 | blaFIM-1-aacA4-catB | Enterobacteria, Pseudomonas |
Tn3-family transposon | Tn6487: res-tnpR-tnpA-blaFIM-1-mer | blaFIM-1 + mercury resistance | Plasmid-to-chromosome transfer |
Conjugative plasmid | IncP-1: traJ-traK-orf3-orf4-parA-parB-oriT | blaFIM-1 within In2115 | Broad Proteobacteria |
Chemical Compounds Mentioned:
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